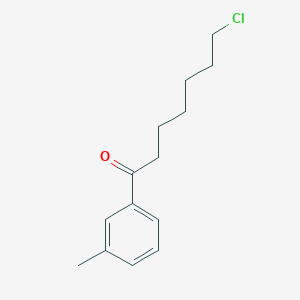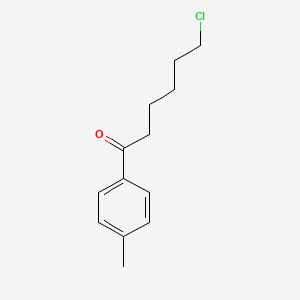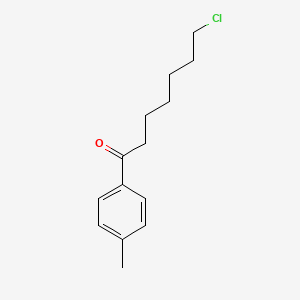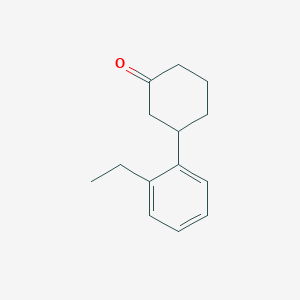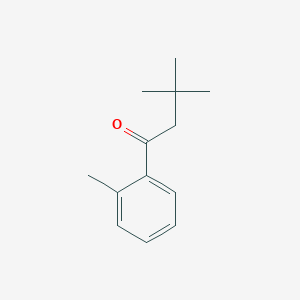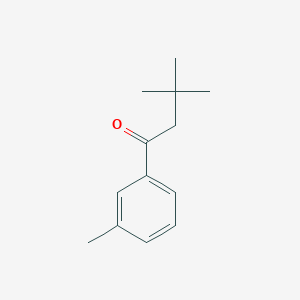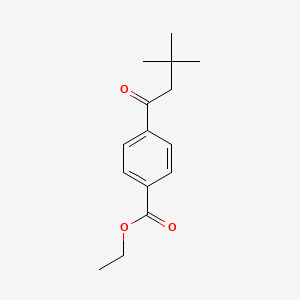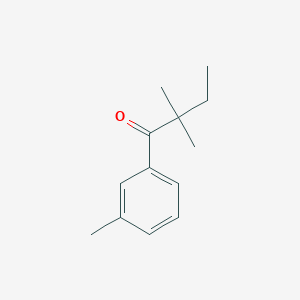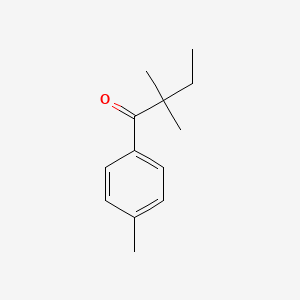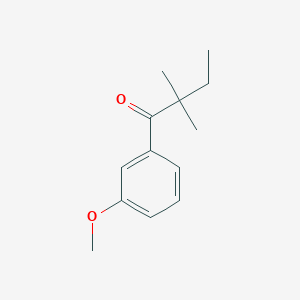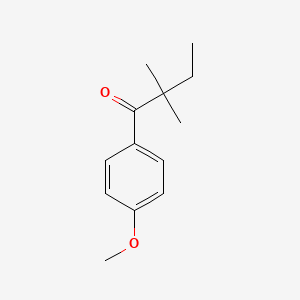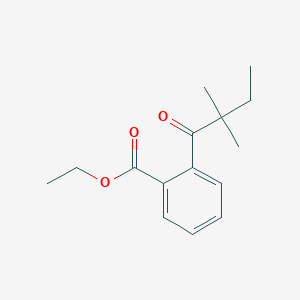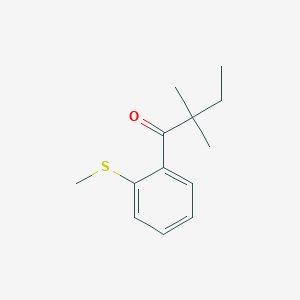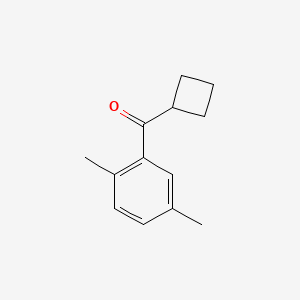
Cyclobutyl 2,5-dimethylphenyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutyl 2,5-dimethylphenyl ketone is a chemical compound with the linear formula C15H20O . It contains a total of 31 bonds, including 15 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, and 1 ketone (aromatic) .
Synthesis Analysis
A sequential C−H/C−C functionalization strategy has been reported for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones . Specifically, a bicyclo [1.1.1]pentan-2-ol intermediate is generated from the parent cyclobutyl ketone via an optimized Norrish-Yang procedure .Molecular Structure Analysis
The molecular structure of Cyclobutyl 2,5-dimethylphenyl ketone contains a total of 31 bonds; 15 non-H bond(s), 7 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 four-membered ring(s), 1 six-membered ring(s), and 1 ketone(s) (aromatic) .Wissenschaftliche Forschungsanwendungen
1. Stereoselective Syntheses of Alkenylsilanes and Germanes
Cyclobutyl ketones, such as cyclobutyl 2,5-dimethylphenyl ketone, play a crucial role in the stereoselective synthesis of alkenylsilanes and germanes. For example, the diastereoselective addition of dimethylphenylsilyllithium to cyclobutyl ketones and subsequent ring-opening reactions can lead to the synthesis of (E)-alkenylsilanes with high stereoselectivity. This process is significant for creating structurally complex molecules in organic chemistry (Fujiwara, Sawabe, & Takeda, 1997).
2. Synthesis of Cyclobut-2-en-1-ones
Cyclobutyl 2,5-dimethylphenyl ketone is also instrumental in the synthesis of cyclobut-2-en-1-ones. A regioselective synthesis method involving cyclobutenylation and Suzuki CC coupling can be applied to cyclobutyl ketones, leading to the production of various cyclobut-2-en-1-ones. These compounds have demonstrated utility in the synthesis of β-lactams, phthalazines, and other cyclic compounds (Alcaide, Almendros, & Lázaro‐Milla, 2019).
3. Thermochemical Properties and Stability Analysis
Research on the thermochemical properties and stability of ketene dimers, including cyclobutyl 2,5-dimethylphenyl ketone derivatives, is crucial for understanding their behavior in chemical reactions. Studies have been conducted to analyze the relative stability of these compounds and expand methodologies for estimating their thermochemical properties, which are essential for their application in various chemical processes (Morales & Martínez, 2009).
4. Photoreactions with Carbonyl Compounds
Cyclobutyl 2,5-dimethylphenyl ketone can participate in photoreactions with other carbonyl compounds, leading to the formation of cycloadducts. Such reactions are significant in the study of photochemistry and the development of new synthetic methodologies (Okazaki, Kang, & Inamoto, 1981).
Safety And Hazards
Zukünftige Richtungen
Cyclobutyl-containing compounds are an emerging scaffold in medicinal chemistry that can confer beneficial pharmacological properties to small-molecule drug candidates . The development of more efficient and diverse synthetic methods for these compounds, such as the reported C−H/C−C functionalization strategy , could open up new possibilities for the design and synthesis of novel drugs.
Eigenschaften
IUPAC Name |
cyclobutyl-(2,5-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-9-6-7-10(2)12(8-9)13(14)11-4-3-5-11/h6-8,11H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFYWQWJVBKDNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642530 |
Source


|
| Record name | Cyclobutyl(2,5-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 2,5-dimethylphenyl ketone | |
CAS RN |
898790-70-0 |
Source


|
| Record name | Cyclobutyl(2,5-dimethylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutyl(2,5-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1324649.png)
